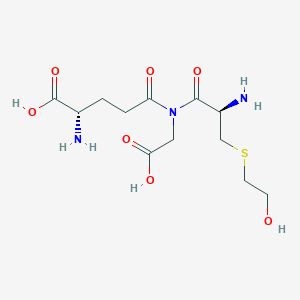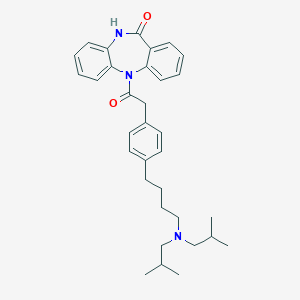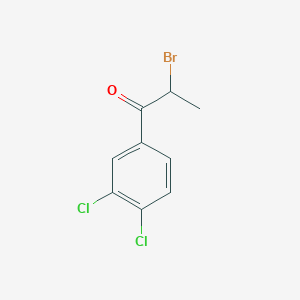
2-Bromo-1-(3,4-dichlorophenyl)propan-1-one
Overview
Description
N-acetylcolchinol is a synthetic derivative of colchicine, a well-known pseudo-alkaloid. Colchicine has been widely used to treat gout, immune-mediated diseases, and psoriatic arthritis. N-acetylcolchinol is known for its ability to inhibit tubulin polymerization, making it a significant compound in cancer research and treatment .
Mechanism of Action
Target of Action
It is known to be used as an intermediate in the synthesis of analogues of bupropion , a medication primarily used as an antidepressant and smoking cessation aid .
Mode of Action
The exact mode of action of 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one is not well-documented. As an intermediate in the synthesis of Bupropion analogues, it may share similar mechanisms. Bupropion is a norepinephrine-dopamine reuptake inhibitor (NDRI), and it works by inhibiting the reuptake of norepinephrine and dopamine, increasing the concentration of these two neurotransmitters in the synaptic cleft .
Biochemical Pathways
Given its use in the synthesis of bupropion analogues, it may influence the norepinephrine and dopamine pathways .
Pharmacokinetics
It is soluble in dcm and methanol , which may influence its absorption and distribution.
Result of Action
As an intermediate in the synthesis of Bupropion analogues, it may contribute to the therapeutic effects of these compounds, such as antidepressant and smoking cessation aid .
Biochemical Analysis
Biochemical Properties
As an intermediate in the synthesis of Bupropion analogues , it may interact with enzymes, proteins, and other biomolecules involved in these processes. Specific interactions have not been reported in the literature.
Cellular Effects
Given its role as an intermediate in the synthesis of Bupropion analogues , it may influence cell function indirectly through these compounds. Bupropion and its analogues can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As an intermediate in the synthesis of Bupropion analogues , its effects at the molecular level are likely mediated through these compounds. Bupropion and its analogues can interact with biomolecules, inhibit or activate enzymes, and alter gene expression .
Metabolic Pathways
The metabolic pathways involving 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one are not well-characterized. As an intermediate in the synthesis of Bupropion analogues , it may be involved in the metabolic pathways of these compounds.
Preparation Methods
N-acetylcolchinol can be synthesized through various methods, including biaryl oxidative and reductive coupling, cyclopropanation, ring expansion, and the Nicholas reaction . A greener and step-economical pathway involves electrochemical methods, replacing protocols that employ transition metals or stoichiometric hazardous reagents . In a 4-step racemic sequence, chemoselective reduction of chalcone and intramolecular oxidative arene–arene coupling are performed in an electrochemical cell, yielding the target compound with an overall 41% yield . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring higher yields and purity.
Chemical Reactions Analysis
N-acetylcolchinol undergoes various chemical reactions, including:
Oxidation: Involves the use of oxidizing agents to introduce oxygen atoms into the molecule.
Reduction: Chemoselective reduction of chalcone is a key step in its synthesis.
Substitution: Involves replacing one functional group with another. Common reagents used in these reactions include hypervalent iodine(III) reagents like PhI(O2CCF3)2 (PIFA) for oxidative coupling. Major products formed from these reactions include derivatives of N-acetylcolchinol with varying biological activities.
Scientific Research Applications
N-acetylcolchinol has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying tubulin polymerization inhibitors.
Biology: Investigated for its effects on cell division and microtubule dynamics.
Medicine: Explored as a potential anti-cancer agent due to its ability to inhibit tubulin polymerization.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Comparison with Similar Compounds
N-acetylcolchinol is compared with other colchicine derivatives, such as:
Colchicine: The parent compound, known for its anti-inflammatory properties but with higher toxicity.
Demecolcine: A less toxic derivative used in chemotherapy.
Allocolchicinoids: Derivatives with a benzene ring replacing the 7-membered tropolone ring, showing good biological activity and less toxicity. N-acetylcolchinol stands out due to its specific inhibition of tubulin polymerization and its potential as a cancer therapeutic agent.
Properties
IUPAC Name |
2-bromo-1-(3,4-dichlorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrCl2O/c1-5(10)9(13)6-2-3-7(11)8(12)4-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKHWACIODYBCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=C(C=C1)Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40540753 | |
| Record name | 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40540753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87427-61-0 | |
| Record name | 2-Bromo-1-(3,4-dichlorophenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87427-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40540753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
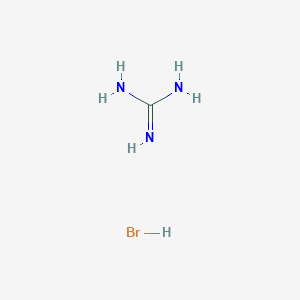
![4-[2-(Diethylamino)ethoxy]benzophenone](/img/structure/B125026.png)
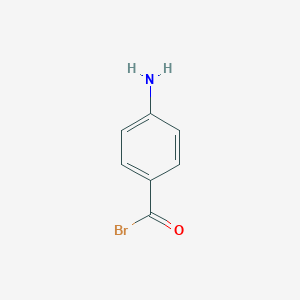
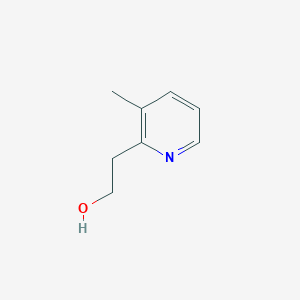
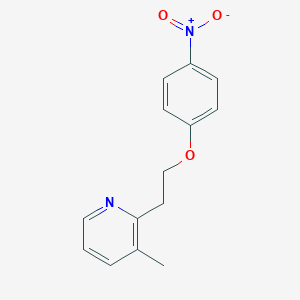

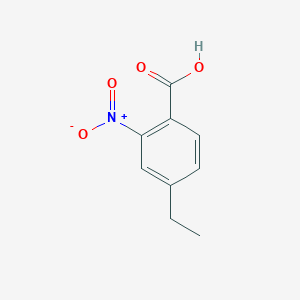
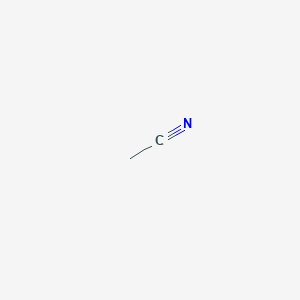
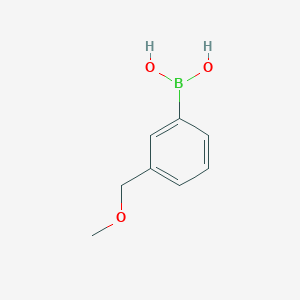

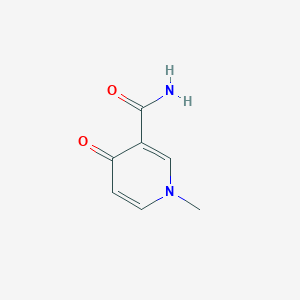
![4-Methyl-N-[(1S)-1-methyl-2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]benzenesulfonamide](/img/structure/B125060.png)
